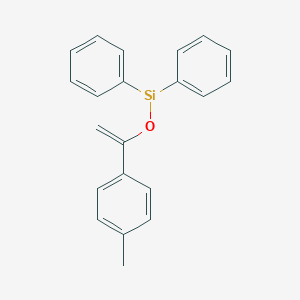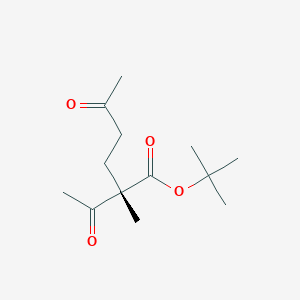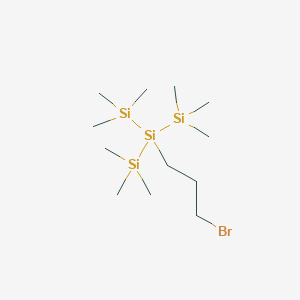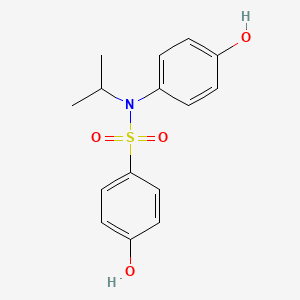![molecular formula C14H30SSi B14193173 Trimethyl[1-(methylsulfanyl)dec-1-EN-1-YL]silane CAS No. 833460-54-1](/img/structure/B14193173.png)
Trimethyl[1-(methylsulfanyl)dec-1-EN-1-YL]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[1-(methylsulfanyl)dec-1-en-1-yl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a dec-1-en-1-yl group substituted with a methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[1-(methylsulfanyl)dec-1-en-1-yl]silane typically involves the reaction of a suitable dec-1-en-1-yl precursor with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Dec-1-en-1-yl precursor+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[1-(methylsulfanyl)dec-1-en-1-yl]silane can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the dec-1-en-1-yl group can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Trimethyl[1-(methylsulfanyl)dec-1-en-1-yl]silane has several applications in scientific research:
Biology: Investigated for its potential use in modifying biomolecules to enhance their stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable, biocompatible compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism by which Trimethyl[1-(methylsulfanyl)dec-1-en-1-yl]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, allowing the compound to act as a cross-linking agent in polymerization reactions. The methylsulfanyl group can participate in redox reactions, further enhancing the compound’s reactivity and versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl(trifluoromethyl)silane
- Trimethylsilylpropyne
- Trimethylsilylacetylene
Uniqueness
Trimethyl[1-(methylsulfanyl)dec-1-en-1-yl]silane is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties such as increased reactivity in oxidation and substitution reactions. This makes it a valuable compound for applications requiring specific reactivity profiles that are not achievable with other similar silanes.
Eigenschaften
CAS-Nummer |
833460-54-1 |
|---|---|
Molekularformel |
C14H30SSi |
Molekulargewicht |
258.54 g/mol |
IUPAC-Name |
trimethyl(1-methylsulfanyldec-1-enyl)silane |
InChI |
InChI=1S/C14H30SSi/c1-6-7-8-9-10-11-12-13-14(15-2)16(3,4)5/h13H,6-12H2,1-5H3 |
InChI-Schlüssel |
ABXPOEPUJIIMAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=C([Si](C)(C)C)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14193101.png)
![3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14193106.png)
![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14193110.png)
![1-Hydroxy-3'-nitro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14193112.png)

![Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane](/img/structure/B14193121.png)

![2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide](/img/structure/B14193123.png)
![Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]-](/img/structure/B14193143.png)


![5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14193172.png)

